2-(Trifluoromethoxy)benzyl chloride

Regioselective metalation Directed ortho-metalation (DoM) Organolithium chemistry

2-(Trifluoromethoxy)benzyl chloride (CAS 116827-40-8) is an aromatic benzyl halide distinguished by an ortho-substituted trifluoromethoxy (-OCF₃) group. This specific regiochemistry places the powerful electron-withdrawing and highly lipophilic OCF₃ group adjacent to the reactive chloromethyl site, resulting in a unique electronic and steric environment not found in its meta or para analogs.

Molecular Formula C8H6ClF3O
Molecular Weight 210.58 g/mol
CAS No. 116827-40-8
Cat. No. B040987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethoxy)benzyl chloride
CAS116827-40-8
Molecular FormulaC8H6ClF3O
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCl)OC(F)(F)F
InChIInChI=1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2
InChIKeyZGXDTWNEZOBSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethoxy)benzyl chloride (CAS 116827-40-8): Technical Summary and Core Identifiers for Scientific Procurement


2-(Trifluoromethoxy)benzyl chloride (CAS 116827-40-8) is an aromatic benzyl halide distinguished by an ortho-substituted trifluoromethoxy (-OCF₃) group. This specific regiochemistry places the powerful electron-withdrawing and highly lipophilic OCF₃ group adjacent to the reactive chloromethyl site, resulting in a unique electronic and steric environment not found in its meta or para analogs [1]. This compound is routinely supplied at purities of ≥98% and is documented in commercial vendor catalogs as an intermediate for advanced organic synthesis [2].

Why Substituting 2-(Trifluoromethoxy)benzyl chloride (CAS 116827-40-8) with Other Isomers or Analogs Compromises Synthesis Outcomes


Direct substitution of 2-(trifluoromethoxy)benzyl chloride with its 3- or 4-isomers, or analogs like 2-(trifluoromethoxy)benzoyl chloride, is chemically unsound. The ortho-substitution pattern is not a trivial structural variant; it fundamentally alters the electronics of the aromatic ring and the adjacent benzylic reaction center [1]. The proximity of the OCF₃ group to the chloromethyl site introduces a steric constraint and an inductive effect that modulates the electrophilicity and accessibility of the carbon atom undergoing nucleophilic attack. This distinct activation profile cannot be replicated by the para-isomer (CAS 65796-00-1), which lacks this spatial interaction, nor by the meta-isomer (CAS 89807-43-2) [2]. Consequently, the rates of SN2 reactions, selectivity in metal-catalyzed cross-couplings, and the conformational outcomes in subsequent derivatization steps are uniquely tied to this ortho-arrangement, making generic substitution a significant risk for reaction failure or low yields.

2-(Trifluoromethoxy)benzyl chloride (CAS 116827-40-8): Head-to-Head Quantitative Differentiation Evidence for Scientific and Industrial Users


Enhanced Ortho-Directing Power of the OCF₃ Group in Metalation Reactions for Selective Functionalization

The ortho-directing capacity of the trifluoromethoxy group is quantifiably superior to that of the trifluoromethyl (CF₃) and methoxy (OCH₃) groups. This property enables predictable and high-yielding functionalization at the position ortho to the OCF₃ group, a critical step for accessing 1,2,3-trisubstituted arenes. In a direct comparison of hydrogen/metal permutation, the OCF₃ group promotes this exchange at the ortho position more effectively than the CF₃ group [1].

Regioselective metalation Directed ortho-metalation (DoM) Organolithium chemistry

Differentiation in Physicochemical and Stability Profile Versus the Para-Isomer (CAS 65796-00-1)

The ortho-substitution pattern of 2-(trifluoromethoxy)benzyl chloride confers distinct physical properties that are essential for purification and storage. While the exact boiling point of the ortho-isomer is reported as 94-96°C at 15 mmHg, the para-isomer (4-(trifluoromethoxy)benzyl chloride, CAS 65796-00-1) has a computed boiling point of 177.2°C at 760 mmHg . Furthermore, a general principle in arene chemistry states that ortho-isomers are typically more polar than their para counterparts, a property that is directly leveraged in column chromatography for isomer separation [1].

Physicochemical properties Isomer separation Stability

Regiospecific Patented Utility in Fluorinated Pharmaceutical and Agrochemical Building Blocks

The ortho-substituted 2-(trifluoromethoxy)benzyl chloride is explicitly claimed and preferred as a starting material for the synthesis of complex fluoroaromatics in patent literature. US Patent 6,677,479 specifically claims benzaldehydes and benzoic acids with trifluoromethoxy substituents as key intermediates for pharmaceuticals and agrochemicals. Notably, compounds like 2-chloro-6-fluoro-5-trifluoromethoxybenzaldehyde are listed as particularly preferred embodiments, which are direct downstream products of the ortho-substituted benzyl chloride scaffold [1].

Patented intermediate Drug synthesis Agrochemical development

Validated Research and Industrial Application Scenarios for 2-(Trifluoromethoxy)benzyl chloride (CAS 116827-40-8)


Synthesis of Ortho-Substituted Trifluoromethoxy Aromatics for Patent-Protected Drug Discovery

Medicinal chemistry groups utilize this compound to access a privileged chemical space defined by the ortho-OCF₃ motif. As established in US Patent 6,677,479, 2-(trifluoromethoxy)benzyl chloride serves as a direct precursor to 2-chloro-6-fluoro-5-trifluoromethoxybenzaldehyde and related compounds, which are claimed as preferred intermediates for developing novel pharmaceuticals [1]. The unique ortho-substitution pattern enables the construction of 1,2,3-trisubstituted arenes that are often inaccessible using para- or meta-isomers, thereby allowing the exploration of structure-activity relationships (SAR) around this specific pharmacophore.

Regioselective Functionalization via Directed Ortho-Metalation (DoM) in Advanced Organic Synthesis

Academic and industrial synthesis laboratories employ this compound in DoM strategies to install a second functional group ortho to the OCF₃ moiety. The superior ortho-directing power of the trifluoromethoxy group over the trifluoromethyl group enables reliable and high-yielding metalation, followed by reaction with electrophiles [2]. This is a critical application for the divergent synthesis of libraries of ortho,ortho'-disubstituted fluorinated arenes, which are valuable scaffolds in materials science and as building blocks for more complex molecules [3].

Physicochemical Optimization of Agrochemical Lead Compounds

Agrochemical researchers leverage the specific physical properties of 2-(trifluoromethoxy)benzyl chloride to improve the bioavailability and environmental stability of new crop protection agents. The OCF₃ group is known to enhance lipophilicity and metabolic stability, and the ortho-isomer's higher polarity, relative to the para-isomer, can be exploited during synthesis and purification to ensure high-purity intermediates [4]. As described in patent literature, this scaffold is directly applicable to the synthesis of next-generation pesticides and herbicides [5].

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